
2-(4-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20F2N6O2 and its molecular weight is 414.417. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Applications
One of the applications of compounds related to 2-(4-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is in the field of neuroprotection. The derivatives of edaravone, which contain a benzylpiperazine moiety, have been designed and synthesized, showcasing potential neuroprotective activities. These compounds were evaluated in both in vitro (differentiated rat pheochromocytoma cells) and in vivo (mice subjected to acute cerebral ischemia) settings, demonstrating significant protective effects on cell viability and decreasing mortality rates in mice models. This indicates their potential for treating cerebral ischemic stroke, backed by molecular docking studies and structure–activity relationships (Gao et al., 2022).
Antimicrobial Applications
Azole-containing piperazine derivatives exhibit notable antimicrobial properties. Several derivatives have shown moderate to significant antibacterial and antifungal activities in vitro. Specifically, derivatives like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone demonstrated remarkable and broad-spectrum antimicrobial efficacy against all tested strains, with activities comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010). Similarly, novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons, synthesized by a specific reaction process, have shown potent antimicrobial activities, rivaling or exceeding conventional medicines (Zaidi et al., 2021).
Cytotoxicity and Binding Analysis
The compound 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone was synthesized and characterized through various analytical techniques. Its cytotoxicity was evaluated, and the results indicated potential application. Additionally, the compound's binding analysis with human serum albumin using fluorescence spectroscopy was carried out to understand its pharmacokinetics nature for further biological application. Molecular docking studies also provided insights into the compound's interaction with carrier proteins (Govindhan et al., 2017).
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O2/c21-15-1-5-17(6-2-15)28-19(23-24-25-28)13-26-9-11-27(12-10-26)20(29)14-30-18-7-3-16(22)4-8-18/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOCGZUUSGNACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


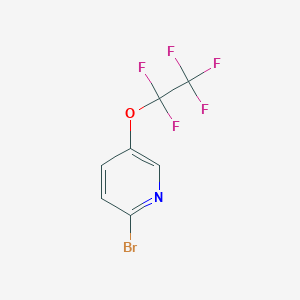
![N-[(3-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2419298.png)
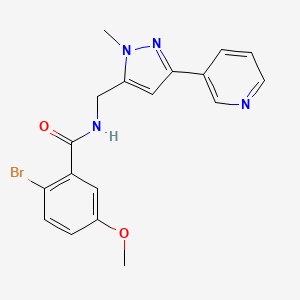
![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2419301.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2419303.png)
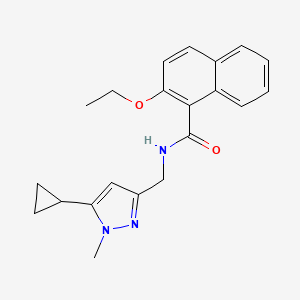
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2419305.png)


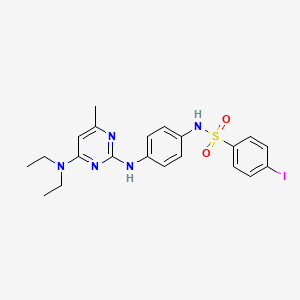
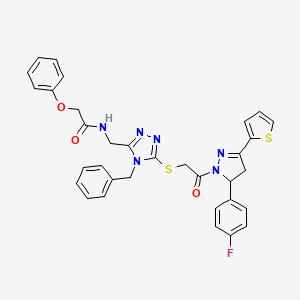
![1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2419317.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419318.png)